molecular formula C14H14N2O6S B2403318 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid CAS No. 380426-68-6

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid

Cat. No.: B2403318
CAS No.: 380426-68-6
M. Wt: 338.33
InChI Key: AIMAFULXVHRDRV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H14N2O6S . It has an average mass of 338.336 Da and a monoisotopic mass of 338.057251 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not provided in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific property details are not provided in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Transformations

The compound 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid and its derivatives are prominently used in chemical synthesis. Kravchenko et al. (2006) describe the synthesis and chemical transformations of a related compound, 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, highlighting its interesting pharmacological potential due to the formation of the 1,3‐dioxo‐2,3‐dihydro‐1H‐pyrrolo[3,4‐c]quinoline scaffold (Kravchenko et al., 2006).

Natural Occurrence and Isolation

Starratt and Caveney (1996) isolated a quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, from Ephedra species. This study contributes to the understanding of naturally occurring quinoline derivatives and their potential applications (Starratt & Caveney, 1996).

Photophysical Analyses

Bonacorso et al. (2018) explored the synthesis and photophysical analyses of quinolines, including those substituted with morpholine. These compounds showed strong interactions with ct-DNA, suggesting potential applications in biochemical studies (Bonacorso et al., 2018).

Pharmacological Activity

Research by Kravchenko et al. (2005) on pyrrolo[3,4-c]quinoline-1,3-diones, a closely related compound, revealed that these derivatives act as potent caspase-3 inhibitors, indicating their potential as therapeutic agents in medical research (Kravchenko et al., 2005).

Structural Characterization in Chemistry

Moriuchi et al. (2007) focused on the structural characterization of a dioxovanadium(V) complex with a derivative of quinoline-2-carboxylic acid. This work enhances the understanding of complexation and molecular arrangement in chemistry (Moriuchi et al., 2007).

Safety and Hazards

The safety and hazards associated with 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid are not specified in the retrieved sources .

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c17-13-8-11(14(18)19)10-7-9(1-2-12(10)15-13)23(20,21)16-3-5-22-6-4-16/h1-2,7-8H,3-6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMAFULXVHRDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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